1H-Pyrazolo[3,4-b]pyridin-5-ol chemical properties
1H-Pyrazolo[3,4-b]pyridin-5-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purine bases. This similarity allows derivatives to function as competitive inhibitors for a multitude of enzymes, particularly ATP-dependent kinases. This guide provides a comprehensive overview of the core chemical properties of a key member of this family, 1H-Pyrazolo[3,4-b]pyridin-5-ol. We will explore its fundamental physicochemical characteristics, delve into robust synthetic strategies, analyze its spectroscopic signature and chemical reactivity, and contextualize its significance as a foundational building block for drug discovery professionals. The methodologies and insights presented herein are grounded in established literature, providing researchers with a validated framework for their work with this versatile scaffold.
Core Molecular Structure and Physicochemical Properties
1H-Pyrazolo[3,4-b]pyridin-5-ol is a bicyclic aromatic heterocycle with the chemical formula C₆H₅N₃O.[1] At its core, the structure consists of a pyrazole ring fused to a pyridine ring. This fusion creates a scaffold that is a bioisostere of purines like adenine and guanine, which is a primary driver of its broad biological interest.[2] The molecule typically appears as an off-white to pale yellow crystalline solid at room temperature.[3]
Tautomerism: The Hydroxy-Pyridone Equilibrium
A critical chemical feature of 1H-Pyrazolo[3,4-b]pyridin-5-ol is its existence in a tautomeric equilibrium with its pyridone form, 1,4-dihydro-pyrazolo[3,4-b]pyridin-5-one. This phenomenon is common for hydroxypyridines and significantly influences the molecule's reactivity, hydrogen bonding potential, and spectroscopic properties.[4][5]
The equilibrium can be influenced by several factors:
-
Solvent Polarity: Polar, protic solvents can stabilize the more polar pyridone tautomer through hydrogen bonding.
-
Solid vs. Solution State: In the solid state, crystal packing forces may favor one tautomer over the other.
-
pH: The acidity or basicity of the medium can shift the equilibrium by favoring protonated or deprotonated species of one form.
While the "ol" form is aromatic, the "one" form possesses a highly polarized carbonyl group and can also exhibit aromatic character through resonance contributors that create a zwitterionic species with charge separation.[4] This dual character is fundamental to its role in mimicking ATP in kinase active sites.
Caption: Tautomeric equilibrium of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties for the parent compound.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | [1] |
| Molecular Weight | 135.13 g/mol | [1] |
| IUPAC Name | 1H-pyrazolo[3,4-b]pyridin-5-ol | [1] |
| CAS Number | 1256818-99-1 | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
| H-Bond Acceptors | 3 | [6] |
| H-Bond Donors | 2 | [6] |
| LogP | 0.6561 (Computed) | [6] |
Synthetic Strategies: Building the Core Scaffold
The synthesis of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly approached via two primary retrosynthetic disconnections: (A) forming the pyridine ring onto a pre-existing pyrazole, or (B) constructing the pyrazole ring onto a pyridine precursor.[2][7]
Caption: Retrosynthetic analysis of the pyrazolopyridine scaffold.
Strategy A: Pyridine Ring Formation via Cyclocondensation
This is the most prevalent and versatile approach, typically involving the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][7] The causality behind this choice lies in the high nucleophilicity of the exocyclic amino group of the 5-aminopyrazole and the availability of a wide range of 1,3-biselectrophiles.
A common method is the cyclocondensation of 3-amino-1H-pyrazole with a β-ketoester, such as ethyl acetoacetate, often under acidic or thermal conditions.[3][8][9][10]
Mechanism Insight:
-
Initial Attack: The exocyclic amino group of the pyrazole attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation: Subsequent elimination of water forms an enamine intermediate.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen attacks the remaining carbonyl group.
-
Dehydration: A final water elimination step yields the aromatic 1H-pyrazolo[3,4-b]pyridine ring system.
If a non-symmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed, the ratio of which depends on the relative electrophilicity of the two carbonyl groups.[2][7]
Strategy B: Pyrazole Ring Formation from a Pyridine Precursor
An alternative strategy involves constructing the pyrazole ring onto a pre-existing, suitably functionalized pyridine. For example, a 2-chloro-3-formylpyridine can react with hydrazine to form the pyrazole ring.[11] This route is particularly useful when specific substitution patterns on the pyridine ring are desired from the outset.
Spectroscopic and Reactivity Profile
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the protons on the pyridine and pyrazole rings, typically in the aromatic region (δ 7.0-8.6 ppm).[11] A broad singlet corresponding to the pyrazole N-H proton will also be present, the chemical shift of which is highly dependent on solvent and concentration. The hydroxyl proton signal may also be observed, though it can exchange with solvent protons.
-
¹³C NMR: NMR spectroscopy is a powerful tool to differentiate between N-1 and N-2 substituted regioisomers that may form during synthesis.[11] The chemical shifts of the carbons in the fused ring system provide a unique fingerprint for each isomer.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight (135.13). Fragmentation patterns often involve the loss of small molecules like CO (from the pyridone tautomer) and HCN, which is characteristic of nitrogen-containing heterocycles.[12]
-
IR Spectroscopy: The IR spectrum will display characteristic absorption bands. A broad peak in the 3400-3200 cm⁻¹ region can be attributed to O-H and N-H stretching vibrations. If the pyridone tautomer is significantly present, a strong C=O stretching band will appear around 1650-1680 cm⁻¹.
Chemical Reactivity
-
Acidity and Basicity: The molecule is amphoteric. The hydroxyl group and the pyrazole N-H are acidic and can be deprotonated with a suitable base. The pyridine nitrogen atom is basic and can be protonated in acidic media.
-
Reactions at the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification or esterification, to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Electrophilic and Nucleophilic Aromatic Substitution: The electron-rich nature of the fused ring system makes it susceptible to electrophilic substitution, while positions on the pyridine ring can be activated for nucleophilic substitution, particularly if a leaving group is present.
Central Role in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, especially in the development of kinase inhibitors.[3][13]
Kinase Inhibition
Kinases utilize adenosine triphosphate (ATP) as a phosphate donor. The 1H-pyrazolo[3,4-b]pyridine core mimics the purine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of these enzymes. The N-H of the pyrazole and the pyridine nitrogen can form crucial hydrogen bond interactions with the "hinge" region of the kinase domain, anchoring the inhibitor in place.[14]
Caption: H-bond interactions in a kinase active site.
Derivatives of this scaffold have been developed as potent inhibitors for a wide range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Targeting cell cycle progression in cancer.[14]
-
TANK-binding kinase 1 (TBK1): Involved in innate immunity and neuroinflammation.[15]
-
Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/1B): Implicated in neurodegenerative diseases and certain cancers.[16]
-
Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.[17]
Other Biological Activities
Beyond kinase inhibition, pyrazolopyridine derivatives have demonstrated a spectrum of other biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making this a highly versatile scaffold for further exploration.[18][19][20]
Experimental Protocols
Protocol: Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridin-5-ol Analogs
This protocol is a generalized example based on the common cyclocondensation approach. Researchers should consult specific literature for precise stoichiometry, temperatures, and reaction times for their target molecule.
Objective: To synthesize a 1H-pyrazolo[3,4-b]pyridin-5-ol derivative via cyclocondensation.
Materials:
-
5-Amino-3-methyl-1H-pyrazole (or other substituted 5-aminopyrazole)
-
Ethyl benzoylacetate (or other β-ketoester)
-
Glacial Acetic Acid (Solvent and catalyst)
-
Ethanol (Recrystallization solvent)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole (1.0 eq) and the β-ketoester (1.1 eq).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants.
-
Cyclocondensation: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If not, slowly pour the reaction mixture into ice-water to induce precipitation of the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 1H-pyrazolo[3,4-b]pyridin-5-ol derivative.
-
Drying: Dry the final product under vacuum.
Workflow: Compound Characterization
Caption: Workflow for structural validation.
Conclusion
1H-Pyrazolo[3,4-b]pyridin-5-ol and its derivatives represent a class of heterocyclic compounds with immense value to the scientific community, particularly in the realm of drug discovery. Its chemical properties, governed by its tautomeric nature and the reactivity of the fused aromatic system, make it an ideal starting point for the synthesis of targeted therapeutics. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity, as detailed in this guide, is crucial for researchers aiming to leverage this powerful scaffold to develop novel pharmacologically active agents.
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